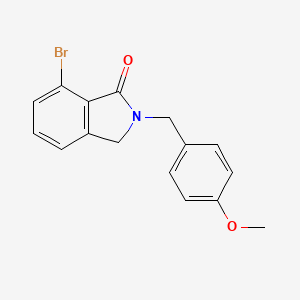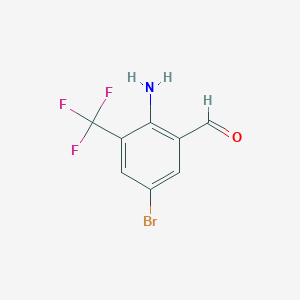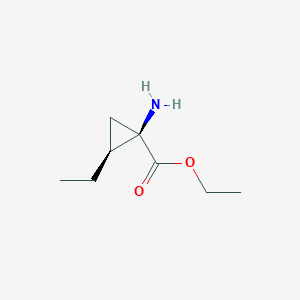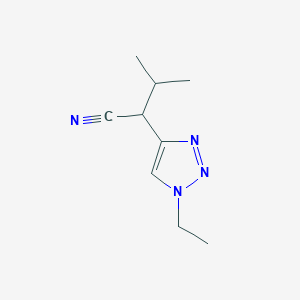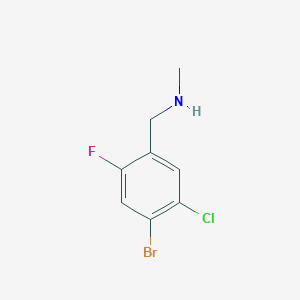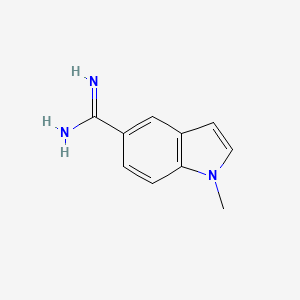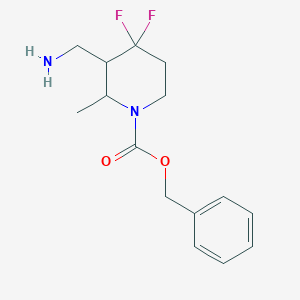
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound that features a pyridine ring substituted with an amino group and a hexafluoropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-aminopyridine and hexafluoropropanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. A common approach involves the use of a strong base such as sodium hydride (NaH) to deprotonate the hexafluoropropanol, followed by nucleophilic substitution on the 5-aminopyridine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent quality and yield, while minimizing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorinated alcohol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, fluorinated ethers, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its thermal stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated moiety enhances its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Aminopyridin-2-yl)acetonitrile: This compound shares the pyridine and amino functionalities but lacks the fluorinated alcohol moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a similar pyridine ring but differ in their substitution patterns and functional groups.
Uniqueness
2-(5-Aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its combination of a pyridine ring with an amino group and a highly fluorinated alcohol moiety. This combination imparts distinct chemical properties, such as high thermal stability, enhanced lipophilicity, and potential for diverse chemical reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6F6N2O |
|---|---|
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
2-(5-aminopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H6F6N2O/c9-7(10,11)6(17,8(12,13)14)5-2-1-4(15)3-16-5/h1-3,17H,15H2 |
Clé InChI |
VLRAYDOYXNTRON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1N)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
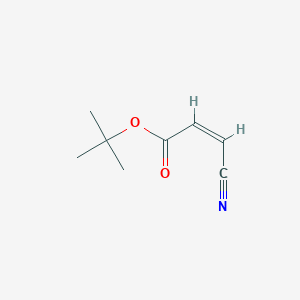
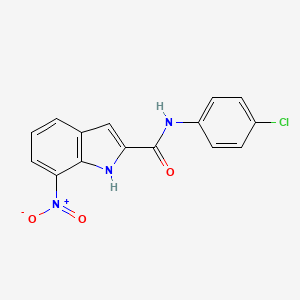
![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
